2-[1-(Furan-2-ylmethylamino)ethylidene]indene-1,3-dione
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Overview
Description
2-(1-{[(FURAN-2-YL)METHYL]AMINO}ETHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a furan ring, an indene structure, and a dihydro-1H-indene-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(FURAN-2-YL)METHYL]AMINO}ETHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the condensation of furan-2-ylmethylamine with an indene-1,3-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(FURAN-2-YL)METHYL]AMINO}ETHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various furan and indene derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(1-{[(FURAN-2-YL)METHYL]AMINO}ETHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-{[(FURAN-2-YL)METHYL]AMINO}ETHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The furan ring and indene moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethanol share the furan ring structure.
Indene Derivatives: Compounds such as indene-1,3-dione and 2,3-dihydro-1H-indene-1,3-dione are structurally related.
Uniqueness
2-(1-{[(FURAN-2-YL)METHYL]AMINO}ETHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its combination of furan and indene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13NO3 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-[N-(furan-2-ylmethyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
InChI |
InChI=1S/C16H13NO3/c1-10(17-9-11-5-4-8-20-11)14-15(18)12-6-2-3-7-13(12)16(14)19/h2-8,18H,9H2,1H3 |
InChI Key |
NAEDMRTYAYSMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CO1)C2=C(C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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